molecular formula C9H13N3 B13470872 4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B13470872
M. Wt: 163.22 g/mol
InChI Key: NECQZZVLVPWGKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s ability to cross the blood-brain barrier and selectively target dopaminergic neurons has been noted in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets and pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-amino-1-cyclopropyl-3,6-dihydro-2H-pyridine-5-carbonitrile

InChI

InChI=1S/C9H13N3/c10-5-7-6-12(8-1-2-8)4-3-9(7)11/h8H,1-4,6,11H2

InChI Key

NECQZZVLVPWGKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(=C(C2)C#N)N

Origin of Product

United States

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